molecular formula C6H7ClF3N3 B8105788 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride

Cat. No.: B8105788
M. Wt: 213.59 g/mol
InChI Key: USHLXXNYJRFWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6th position and two amino groups at the 3rd and 4th positions.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of amino groups, enables the compound to form stable complexes with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride is unique due to the presence of two amino groups, which significantly alter its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-1-3(10)4(11)2-12-5;/h1-2H,11H2,(H2,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHLXXNYJRFWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.